molecular formula C6H5N3O B13662119 1H-Pyrazolo[3,4-b]pyridine 7-oxide CAS No. 924909-11-5

1H-Pyrazolo[3,4-b]pyridine 7-oxide

Cat. No.: B13662119
CAS No.: 924909-11-5
M. Wt: 135.12 g/mol
InChI Key: SEDYWUKLAOCILT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine 7-oxide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the 7-oxide back to the parent pyrazolopyridine.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine 7-oxide has a wide range of scientific research applications:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has shown potential as a therapeutic agent due to its ability to modulate various biological pathways.

    Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine 7-oxide can be compared with other similar compounds in the pyrazolopyridine family, such as:

Properties

IUPAC Name

7-hydroxypyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-3-1-2-5-4-7-8-6(5)9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYWUKLAOCILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NN=CC2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719734
Record name 7H-Pyrazolo[3,4-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924909-11-5
Record name 7H-Pyrazolo[3,4-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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